2-Bromo-4-(trifluoromethyl)benzoyl chloride chemical structure and properties
2-Bromo-4-(trifluoromethyl)benzoyl chloride chemical structure and properties
The following technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethyl)benzoyl chloride , designed for researchers in medicinal chemistry and process development.
CAS Registry Number: 85663-09-8
Chemical Formula:
Executive Summary & Structural Analysis
2-Bromo-4-(trifluoromethyl)benzoyl chloride is a high-value bifunctional building block used primarily in the synthesis of pharmaceutical and agrochemical agents.[2] Its utility stems from its orthogonal reactivity: the acid chloride function allows for rapid amide/ester formation, while the ortho-bromide and para-trifluoromethyl groups provide handles for subsequent cross-coupling and metabolic stability, respectively.[2]
Chemical Identity & Properties
Researchers must distinguish this specific isomer from its regioisomers (e.g., 4-bromo-2-(trifluoromethyl)benzoyl chloride, CAS 104356-17-4), as the position of the bromine atom significantly alters steric accessibility during catalysis.[2]
| Property | Data | Note |
| CAS Number | 85663-09-8 | Specific to 2-Br, 4- |
| Appearance | Liquid to low-melting semi-solid | Highly dependent on purity; hydrolyzes in air.[2] |
| Boiling Point | ~285°C (Predicted) | Decomposes/Hydrolyzes before boiling at atm pressure.[2] |
| Density | ~1.6 - 1.8 g/cm³ | High density due to halogenation.[2] |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols.[2] |
Structural conformation (Sterics & Electronics)
-
Electronic Effect: The
group at the para position is strongly electron-withdrawing ( ), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[2] This makes the compound highly reactive toward nucleophiles.[2] -
Steric Effect: The ortho-bromo substituent introduces steric bulk near the carbonyl center.[2] While not large enough to prevent acylation, it can induce atropisomerism in resulting amides or restrict rotation, which is a desired feature in designing kinase inhibitors to fit specific hydrophobic pockets.[2]
Synthetic Utility & Reactivity Profile
The core value of this scaffold lies in its ability to serve as a linchpin in divergent synthesis.[3] The reactivity profile follows a logical order of operations: Acylation First, Cross-Coupling Second.
Reactivity Pathway Diagram
The following diagram illustrates the orthogonal reaction pathways available to this scaffold.
Figure 1: Divergent synthesis workflow. The acid chloride is consumed first to create a stable amide, leaving the aryl bromide intact for downstream palladium-catalyzed coupling.[2]
Experimental Protocols
These protocols are designed to maximize yield while mitigating the risk of hydrolysis and side reactions.[2]
Protocol A: Synthesis of the Acid Chloride (Precursor Preparation)
If the acid chloride is not available commercially, it must be synthesized fresh from 2-bromo-4-(trifluoromethyl)benzoic acid (CAS 328-89-2) .[2]
-
Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Reagents: Suspend the benzoic acid derivative (1.0 equiv) in anhydrous Toluene or DCM.
-
Activation: Add Thionyl Chloride (
, 1.5 equiv) dropwise.[2] -
Catalysis: Add 1-2 drops of anhydrous DMF (Critical: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction).[2]
-
Reaction: Reflux (if Toluene) or stir at RT (if DCM) for 2-4 hours until gas evolution (
, ) ceases. -
Workup: Concentrate in vacuo to remove solvent and excess
. The residue is the crude acid chloride, used directly in the next step.[2]
Protocol B: General Amide Coupling (Schotten-Baumann Conditions)
Context: Used to attach the scaffold to a pharmacophore amine.[2]
-
Preparation: Dissolve the amine (1.0 equiv) and a base (Triethylamine or DIPEA, 1.2 equiv) in anhydrous DCM (Dichloromethane). Cool to 0°C under inert atmosphere.[2]
-
Addition: Dissolve 2-Bromo-4-(trifluoromethyl)benzoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture.
-
Why 0°C? To prevent bis-acylation or side reactions due to the high electrophilicity of the
-substituted ring.[2]
-
-
Monitoring: Warm to room temperature. Monitor by TLC (The acid chloride streak will disappear; amide spot will appear).[2]
-
Quench: Wash with 1M HCl (to remove unreacted amine) followed by saturated
(to remove unreacted acid).
Medicinal Chemistry Applications
In drug design, this scaffold acts as a "privileged structure" due to the specific properties of its substituents.[2]
The Trifluoromethyl Advantage
The
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the para position, prolonging the drug's half-life (
).[2] -
Lipophilicity: The
group significantly increases , enhancing membrane permeability and blood-brain barrier (BBB) penetration.[2]
The Ortho-Bromo Handle
The bromine atom at the 2-position allows for "Late-Stage Diversification."[2]
-
Library Generation: A researcher can synthesize a large batch of the benzamide intermediate. This batch can then be split into 20 different vials, each reacting with a different boronic acid (Suzuki coupling) or amine (Buchwald-Hartwig coupling) to rapidly generate a library of analogs for SAR (Structure-Activity Relationship) studies.[2]
Safety & Handling
Hazard Classification: Corrosive (Skin Corr.[2][4] 1B), Lachrymator.[2]
-
Water Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas and the parent benzoic acid.[2]
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably in a refrigerator (2-8°C). If the liquid turns cloudy or develops white crystals, it has likely hydrolyzed.[2]
-
PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory.[2] Work exclusively in a fume hood.
References
-
Chemical Identity & Precursor
-
Specific Isomer Identification
-
Medicinal Chemistry Context (CF3 & Scaffolds)
-
Synthetic Methodology
Sources
- 1. 85663-09-8|2-Bromo-4-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]
- 2. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4 [sigmaaldrich.com]
- 5. 2-Bromo-4-(trifluoromethyl)benzoic Acid | CymitQuimica [cymitquimica.com]
- 6. labproinc.com [labproinc.com]
- 7. 2-Bromo-4-(trifluoromethyl)benzoic Acid | 328-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2-Bromo-4-(trifluoromethyl)benzoic Acid | 328-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 104356-17-4|4-Bromo-2-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
